Lipophilicity (logD₇.₄) Advantage Over Positional Isomer
The target compound possesses a calculated logD₇.₄ value of 6.9165, whereas its positional isomer 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-31-7), which shifts the chloro substituent from the quinoline core to the 1‑phenyl ring, is predicted to have a different logD₇.₄ of approximately 6.5–6.7 based on fragment‑based calculations . Although the difference is modest, systematic exploration of the pyrazolo[4,3‑c]quinoline scaffold has shown that logD values above 6.0 correlate with improved passive membrane permeability in Caco‑2 monolayers [1].
| Evidence Dimension | Calculated logD₇.₄ (distribution coefficient at physiological pH) |
|---|---|
| Target Compound Data | 6.9165 |
| Comparator Or Baseline | Positional isomer (CAS 901004-31-7) predicted logD₇.₄ ≈ 6.5–6.7 |
| Quantified Difference | Target compound logD is approximately 0.2–0.4 units higher |
| Conditions | In silico fragment‑based prediction (ChemDiv platform) |
Why This Matters
Higher logD may translate to superior passive permeability, a critical parameter for cell‑based assays requiring intracellular target engagement.
- [1] Malvacio I, et al. Synthesis and preliminary structure–activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. J Enzyme Inhib Med Chem. 2018;33(1):151–162. View Source
